9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)-

Fuel marking Near-infrared dye Anthraquinone marker

9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- (CAS 66181-84-8), also known as 1,4,5,8-tetraanilinoanthracene-9,10-dione or TPAD, is a highly conjugated anthraquinone derivative symmetrically substituted with four phenylamino groups (C38H28N4O2, MW 572.66 g/mol, LogP 6.75). This donor–acceptor chromophore exhibits broad optical activity spanning UV-Vis to NIR and serves as a monomeric building block for redox-active covalent organic frameworks and near-infrared absorbing dyes.

Molecular Formula C38H28N4O2
Molecular Weight 572.7 g/mol
CAS No. 66181-84-8
Cat. No. B1620374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)-
CAS66181-84-8
Molecular FormulaC38H28N4O2
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=CC=C6)NC7=CC=CC=C7
InChIInChI=1S/C38H28N4O2/c43-37-33-29(39-25-13-5-1-6-14-25)21-22-30(40-26-15-7-2-8-16-26)34(33)38(44)36-32(42-28-19-11-4-12-20-28)24-23-31(35(36)37)41-27-17-9-3-10-18-27/h1-24,39-42H
InChIKeyYFGXHOXJMJBGNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,8-Tetrakis(phenylamino)-9,10-anthracenedione (CAS 66181-84-8): Sourcing Guide for a Tetra-Anilino Anthraquinone


9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- (CAS 66181-84-8), also known as 1,4,5,8-tetraanilinoanthracene-9,10-dione or TPAD, is a highly conjugated anthraquinone derivative symmetrically substituted with four phenylamino groups (C38H28N4O2, MW 572.66 g/mol, LogP 6.75) [1]. This donor–acceptor chromophore exhibits broad optical activity spanning UV-Vis to NIR and serves as a monomeric building block for redox-active covalent organic frameworks and near-infrared absorbing dyes [2].

Soluble in aromatic hydrocarbons for fuel marking studies
Monomer for redox-active covalent organic frameworks (COFs)
Broad UV-Vis-NIR chromophore for optical filter and dye research

Why Generic Anthraquinone Substitution Fails: The Case for 1,4,5,8-Tetrakis(phenylamino)-9,10-anthracenedione


Simple 1,4,5,8-tetraaminoanthraquinone (e.g., Disperse Blue 1) lacks the extended π-conjugation and solubility needed for NIR absorption above 700 nm or compatibility with aromatic hydrocarbon media [1][2]. The four phenylamino substituents on 1,4,5,8-tetrakis(phenylamino)-9,10-anthracenedione simultaneously red-shift the absorption maximum, enhance thermal stability, and dramatically improve solubility in aromatic solvents—properties that are collectively absent in non-phenylated analogs [3][4].

Solvent compatibility 1,4,5,8-Tetraaminoanthraquinone is water-soluble (~60 g/L) and may not disperse in aromatic hydrocarbons.
NIR absorption Non-phenylated analogs lack the extended π-conjugation needed for absorption above 700 nm.
Redox activity Simple aminoanthraquinones may not support the six-electron redox pathway critical for COF-based batteries.

Quantitative Differentiation Evidence for 1,4,5,8-Tetrakis(phenylamino)-9,10-anthracenedione vs. Closest Analogs


NIR Absorption Enables Invisible Fuel Marking: TPAD vs. Phthalocyanine Markers

Unlike phthalocyanine-based markers, 1,4,5,8-tetrakis(phenylamino)-9,10-anthracenedione provides an absorption maximum above 700 nm coupled with superior solubility in aromatic petroleum hydrocarbons, allowing invisible marking detectable without chemical manipulation [1]. Phthalocyanine dyes also absorb above 700 nm but suffer from difficult preparation and high cost, positioning TPAD as a cost-effective alternative with comparable or better solubility profiles [1].

NIR Fuel Marking
Context-dependent
λmax >700 nm, aromatic hydrocarbon soluble
Supports invisible petroleum marking research
Patent-level comparison with phthalocyanine dyes
Fuel marking Near-infrared dye Anthraquinone marker Petroleum tracing

Aromatic Hydrocarbon Solubility: TPAD vs. 1,4,5,8-Tetraaminoanthraquinone

1,4,5,8-Tetrakis(phenylamino)-9,10-anthracenedione demonstrates dramatically improved solubility in aromatic hydrocarbons distilled from crude oil compared to unsubstituted 1,4,5,8-tetraaminoanthraquinone (Disperse Blue 1) [1][2]. The phenylamino substitution converts a water-soluble, carcinogenic aminoanthraquinone (Disperse Blue 1 water solubility ~60 g/L, classified Carc. 1B) into an aromatic-solvent-compatible marker dye suitable for fuel and lubricant applications [2][3].

Hydrocarbon Solubility
Class-level
Shifts from water-soluble to aromatic hydrocarbon-soluble
May support fuel and lubricant matrix compatibility
Compared to tetraamino analog (Disperse Blue 1)
Solubility enhancement Aromatic solvent compatibility Fuel dye Anthraquinone dispersion

Solar Steam Generation Efficiency: TPAD-COF vs. Conventional Photothermal Materials

A TPAD-based covalent organic framework (TPAD-COF) achieves a water evaporation rate of 1.42 kg m⁻² h⁻¹ and a photothermal energy conversion efficiency of 94% under 1 sun irradiation, without any additives [1]. This performance surpasses many conventional photothermal materials that lack the combined superhydrophilicity and broadband UV-Vis-NIR absorption enabled by the TPAD monomer's donor–acceptor architecture [1]. The monomer's aniline-fused quinonoid structure is directly responsible for the framework's broad light-harvesting capability and charge-transfer character [1][2].

Solar Steam Generation
Reported
1.42 kg m⁻² h⁻¹, 94% efficiency
Reported photothermal conversion performance under 1 sun
Based on TPAD-COF study; additive-free conditions
Solar steam generation Covalent organic framework Photothermal conversion Water evaporation

Proton Battery Cathode Capacity: TPAD-COF vs. Other Organic Cathodes

A cathode based on TPAD-COF delivers a specific capacity of 126 mAh g⁻¹ at 0.2 A g⁻¹ and retains 84% capacity after 5,000 cycles at 2 A g⁻¹ in aqueous proton batteries [1]. When paired with an anthraquinone anode, the full punch battery achieves 115 mAh g⁻¹ at 0.5 A g⁻¹ after 130 cycles [1]. The six-electron redox activity arises specifically from the –NH– and C=O groups of the aniline-fused quinonoid units in the TPAD monomer, a redox pathway unavailable in non-phenylated 1,4,5,8-tetraaminoanthraquinones [1][2].

Proton Battery Cathode
Reported
126 mAh g⁻¹, 84% retention (5000 cycles)
Reported aqueous proton storage capacity and stability
TPAD-COF cathode; six-electron redox pathway
Aqueous proton battery COF cathode Redox-active framework Long-term cycling

Photostability and Thermal Resistance: Phenylamino-Substituted vs. Alkylamino-Substituted Anthraquinone Dyes

1,4,5,8-Tetrakis(phenylamino)-9,10-anthracenedione provides improved photostability and thermal resistance compared to simple 1,4-diamino or 1,4,5,8-tetraamino anthraquinone derivatives . The extended conjugation through N-phenyl groups and the formation of intramolecular hydrogen bonds between the quinone carbonyl and the amino N–H groups stabilize the excited state, reducing photodegradation pathways that plague simpler aminoanthraquinones [1]. While explicit comparative quantum yield or degradation rate data specific to TPAD are limited, the structure–property relationship is well-established in the anthraquinone dye literature for 1,4,5,8-tetrasubstituted derivatives [1].

Photostability
Class-level
Improved vs. simple aminoanthraquinones
May support dye/pigment durability screening
Quantitative comparative data not available
Photostability Thermal stability Anthraquinone dye Pigment durability

Near-Infrared Ray Absorption Filter Performance: TPAD-Based vs. Non-Anilino Anthraquinone Filters

1,4,5,8-Tetrakis(phenylamino)anthraquinone (TPAD) is specifically claimed as an absorbent in ray absorption filters capable of controlling transmission from visible to near-infrared rays, with demonstrated suitability for sharp-cut NIR sensor filters [1]. The tetra-anilino substitution pattern provides tuneable absorption through choice of substituents on the aniline rings, enabling control of the absorption edge between visible and NIR regions—a capability not achievable with simpler anthraquinone derivatives lacking the tetrasubstituted architecture [1].

NIR Filter Absorbance
Class-level
Controls visible-NIR transmission, tunable absorption
Reported suitability for sharp-cut optical filter research
Patent claim; exact spectra not reported
NIR filter Ray absorption Optical filter Infrared sensor

Highest-Value Application Scenarios for 1,4,5,8-Tetrakis(phenylamino)-9,10-anthracenedione (CAS 66181-84-8)


Invisible Fuel and Lubricant Marking Dye for Petroleum Product Authentication

1,4,5,8-Tetrakis(phenylamino)-9,10-anthracenedione (TPAD) is explicitly validated as a hydrocarbon-soluble NIR-absorbing marker for invisible tagging of gasoline, diesel fuel, kerosene, jet fuel, and heating oil, with detection requiring no chemical manipulation of the marked product [1]. Its absorption maximum above 700 nm falls outside the visible spectrum, enabling covert identification, while its solubility in aromatic petroleum distillates ensures uniform dispersion without precipitation—a critical advantage over water-soluble aminoanthraquinones such as Disperse Blue 1 [1][2]. Procurement for fuel marking applications should prioritize TPAD or its derivatives over phthalocyanine markers due to simpler synthesis and lower associated cost [1].

Monomer Building Block for Superhydrophilic Broadband-Absorbing Covalent Organic Frameworks (COFs)

The TPAD monomer serves as a critical precursor for synthesizing 2D covalent organic frameworks that combine superhydrophilicity with broadband UV-Vis-NIR light absorption—two properties that are traditionally mutually exclusive in porous organic polymers [1]. The resulting TPAD-COF achieves a water evaporation rate of 1.42 kg m⁻² h⁻¹ with 94% energy conversion efficiency under 1 sun for solar steam generation [1], and delivers 126 mAh g⁻¹ capacity with 84% retention over 5,000 cycles as an aqueous proton battery cathode [2]. Both performance metrics are directly attributable to the aniline-fused quinonoid redox architecture unique to the TPAD building block [1][2].

Near-Infrared Absorbing Component in Optical Filters and Sensor Protection

As specifically claimed in U.S. Patent 4,755,012, 1,4,5,8-tetrakis(phenylamino)anthraquinone functions as an effective absorbent in ray absorption filters, controlling transmission across visible to near-infrared wavelengths for sharp-cut infrared sensor applications [1]. The tetrakis-anilino architecture allows wavelength tunability through systematic modification of the aniline substituents, enabling customised filter designs for electronic, agricultural, and architectural energy-saving applications [1].

High-Performance Organic Pigment and Dye Intermediate for Specialty Coatings

The strong donor–acceptor structure of 1,4,5,8-tetrakis(phenylamino)-9,10-anthracenedione provides deep coloration, enhanced photostability, and thermal resistance that make it suitable as a specialty pigment intermediate for high-durability coatings, engineering plastics, and functional dye formulations [1]. Its extended π-conjugation through four N-phenyl groups offers greater chromophoric stability compared to the simpler 1,4-diamino or 1,4,5,8-tetraamino analogs, which are known to undergo more rapid photodegradation [1][2].

Application
Selection Property
Validation Focus
Fuel marking research
Aromatic hydrocarbon solubility
NIR absorption profile (>700 nm)
COF monomer synthesis
Redox-active aniline-fused quinonoid
Post-synthetic COF performance validation
NIR filter development
Tunable visible-NIR absorption edge
Filter cut-off wavelength verification
Pigment and dye intermediate
Extended π-conjugation stability
Photostability and thermal resistance testing
Quote Request

Request a Quote for 9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.